

# Unveiling NC1153: A Technical Primer on the Selective JAK3 Inhibitor

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## Compound of Interest

Compound Name: NC1153

Cat. No.: B15570748

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## Introduction

**NC1153** is a selective and orally active inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. Its targeted action on JAK3, which is predominantly expressed in hematopoietic cells, has positioned it as a significant tool in immunology and transplantation research. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **NC1153**, presenting key data and experimental methodologies to support further investigation and development in the field.

## Core Data Summary

The following tables summarize the available quantitative data for **NC1153**, offering a clear comparison of its biological activity.

**Table 1: In Vitro Inhibitory Activity of NC1153**

Target	Activity/Selectivity
JAK3 vs JAK2	40-fold more selective for JAK3[1][2]
Other Kinases	Fails to inhibit several growth factor receptor tyrosine kinases, Src family members, and serine/threonine protein kinases[3][4]

**Table 2: Cellular Activity of NC1153**

Cell-Based Assay	Effect
IL-2, IL-4, or IL-7-induced proliferation of normal human T cells	Inhibition of proliferation[3][4]
IL-2-induced activation of JAK3 and downstream STAT5a/b	Blocked activation[3][4]
Proliferation of T cells lacking JAK3	No effect[3]

**Table 3: In Vivo Efficacy of NC1153 in Rat Kidney Allograft Model**

Treatment Regimen	Outcome
14-day oral therapy	Significantly extended survival of MHC/non-MHC mismatched kidney allografts[3]
90-day therapy	Induced transplantation tolerance (>200 days) [3]
Combination with Cyclosporin A (CsA)	Synergistic effect in prolonging allograft survival[3]

Table 4: Preclinical Safety and Pharmacokinetic Profile of NC1153

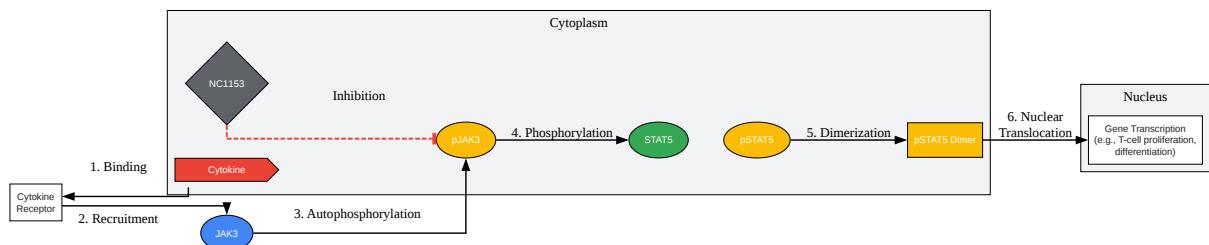
Parameter	Observation
Metabolism	Not metabolized by cytochrome P450 3A4[3]
Nephrotoxicity	Not observed; did not increase CsA-induced nephrotoxicity[3]
Myelotoxicity	Not observed[1][3]
Lipotoxicity	Not observed[1][3]

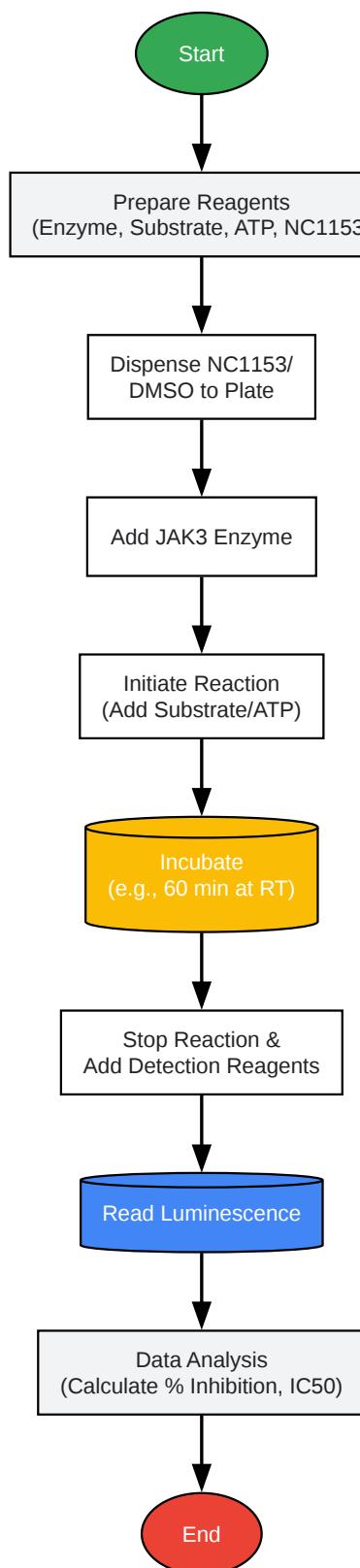
## Discovery and Development

**NC1153**, a Mannich base compound, was identified as a potent and selective JAK3 inhibitor.[3][4] Its discovery was a significant step in the development of targeted immunosuppressive agents. The chemical scaffold of **NC1153** has also served as a foundation for the development of subsequent JAK3 inhibitors, such as EP009.[5][6] Research has focused on leveraging the unique structural features of **NC1153** to enhance selectivity and potency.

## Mechanism of Action

**NC1153** exerts its therapeutic effects through the selective and irreversible inhibition of JAK3.[1][2] The JAK-STAT signaling pathway is crucial for transducing signals from cytokine receptors on the cell surface to the nucleus, leading to gene transcription and cellular responses.





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